

Application Notes and Protocols for the Experimental Compound ER21355

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Compound of Interest

Compound Name: ER21355

Cat. No.: B15578571

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols relevant to the characterization of **ER21355**, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information herein is intended to guide researchers in the design and execution of experiments to evaluate the efficacy, mechanism of action, and potential therapeutic applications of **ER21355** and similar compounds.

Compound Details:

- Compound ID: **ER21355**
- Alternative ID: EVT-8772737
- IUPAC Name: 1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylic acid
- Class: Phosphodiesterase type 5 (PDE5) Inhibitor
- Scaffold: Pyrazolopyridine

Preclinical Data Summary

ER21355 has demonstrated significant potency and selectivity for the PDE5 enzyme in preclinical evaluations. The following tables summarize the key quantitative findings reported

for this compound.

Table 1: In Vitro PDE5 Inhibitory Activity

Compound	IC ₅₀ (nM) ¹	Relative Potency vs. Sildenafil
ER21355	0.4 - 0.8	~5-10 fold higher
Sildenafil	4.0	1 (Reference)

¹Half-maximal inhibitory concentration; data is illustrative based on reported preclinical findings.

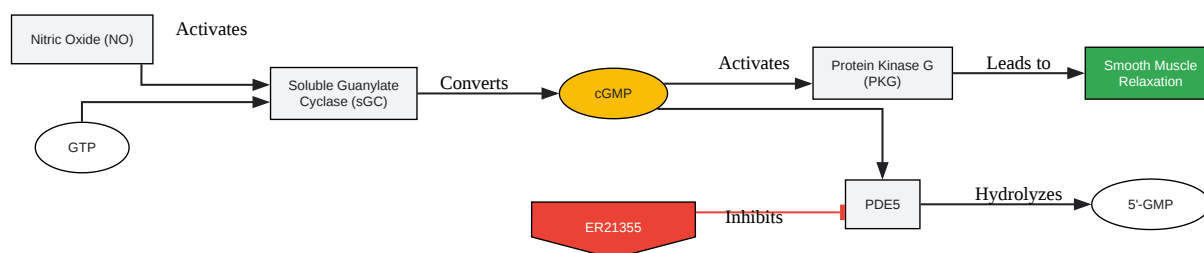
Table 2: In Vivo Effects in Animal Models

Experimental Model	Parameter Measured	Result with ER21355 Treatment
Cavernous Nerve Injury	Endothelial Nitric Oxide Synthase (eNOS) Expression	2.1-fold increase vs. control
Oligospermia	Sperm Motility	33% increase vs. control

Data is illustrative based on reported preclinical findings.

Signaling Pathway

ER21355 exerts its effects by inhibiting the PDE5 enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.



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ER21355 inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

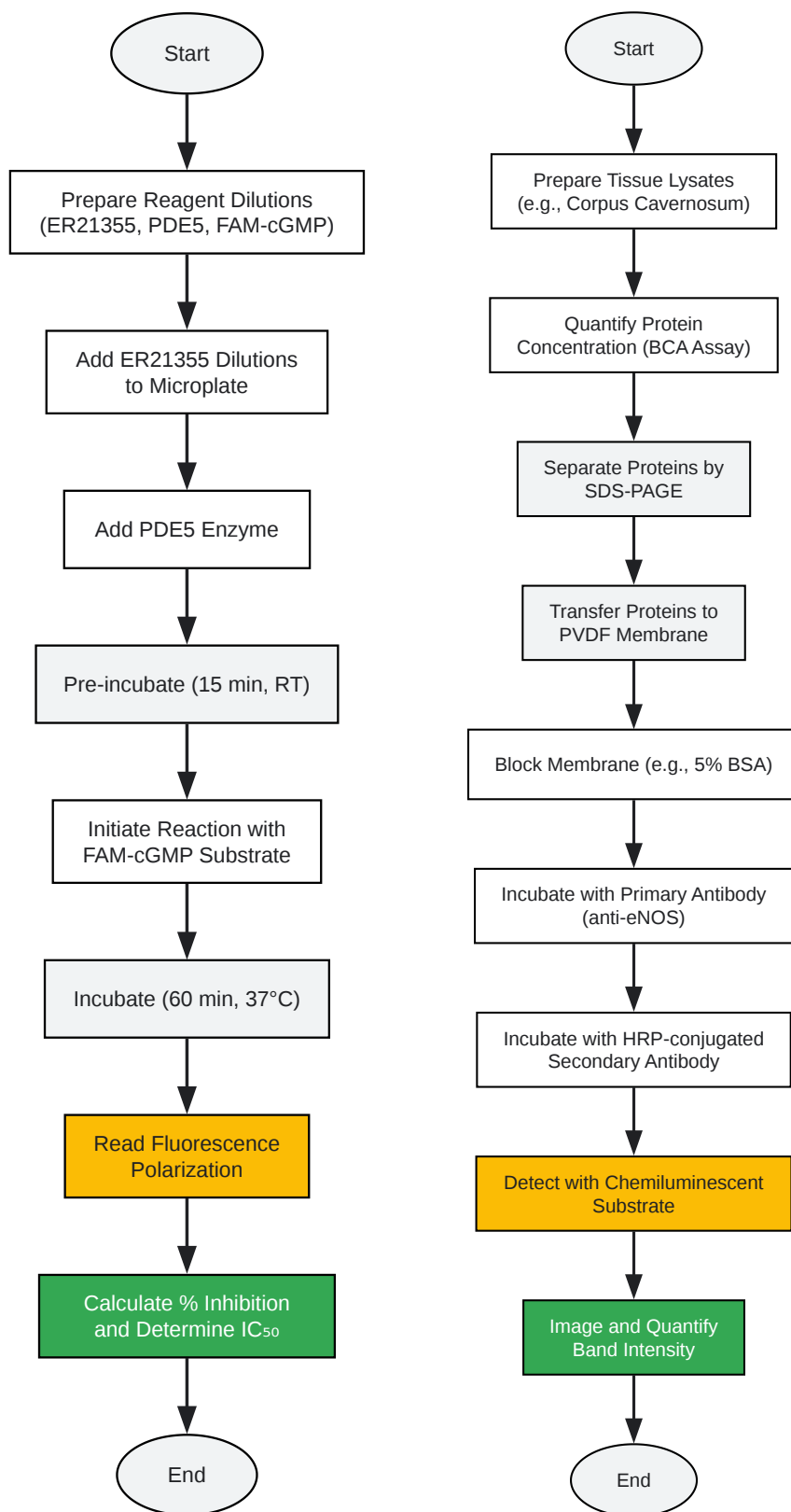
Experimental Protocols

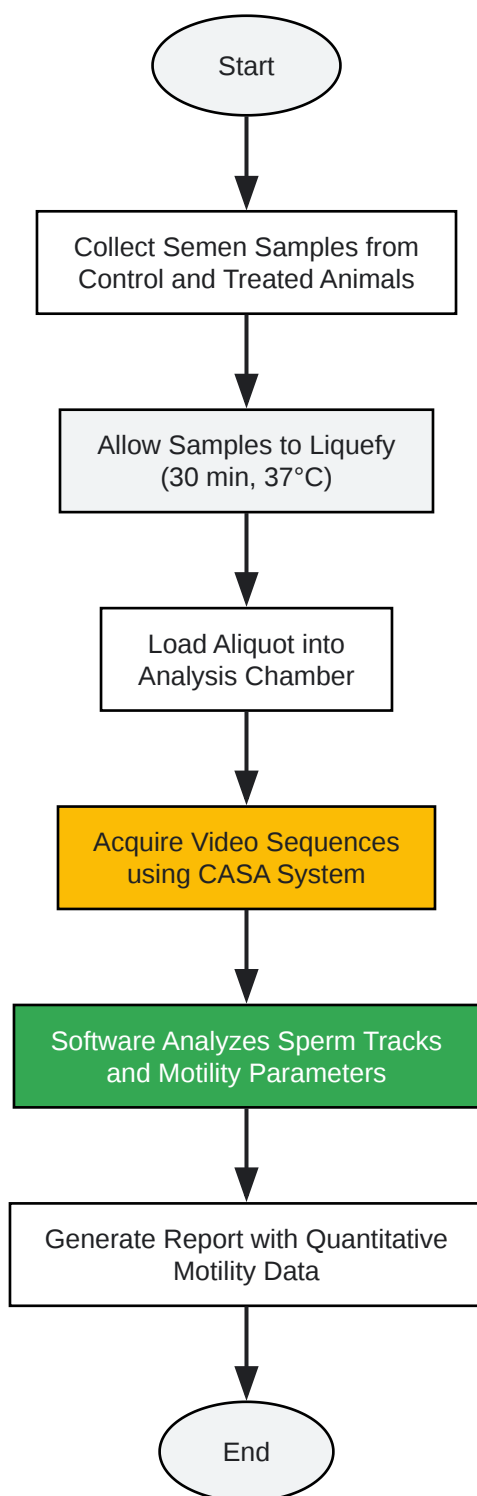
The following are detailed protocols for key experiments to characterize the activity of **ER21355**.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC_{50}) of **ER21355** against the PDE5 enzyme.

Workflow Diagram:





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